molecular formula C15H12BrN5O2 B2677248 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396685-60-1

2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2677248
CAS No.: 1396685-60-1
M. Wt: 374.198
InChI Key: IGFLXFMJPONUDJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound featuring a tetrazole ring core substituted with a 4-bromophenyl group and an N-(2-methoxyphenyl) carboxamide moiety. Tetrazole derivatives are recognized in medicinal chemistry for their metabolic stability and ability to participate in hydrogen bonding, making them valuable as bioisosteres for carboxylic acids and other functional groups . Compounds within this chemical class have demonstrated significant potential in scientific research, particularly in the development of therapeutic agents. Research on closely related tetrazole-5-carboxamide structures has revealed a spectrum of biological activities. These include acting as angiotensin-II receptor antagonists for antihypertensive research , exhibiting antimicrobial properties against various bacterial strains , and showing promise as inhibitors of enzymes like urease and α-glucosidase for anti-diabetic research . The specific structure of this compound, which incorporates both bromophenyl and methoxyphenyl rings, suggests it may interact with biological targets such as enzymes and receptors through mechanisms that can include inhibition of cyclooxygenase (COX) or induction of apoptosis in cancer cell lines, as seen in similar molecules . The presence of the bromine atom can enhance lipophilicity and membrane permeability, while the methoxy group can influence electronic properties and binding affinity. This compound is intended for chemical and pharmaceutical research applications, including use as a building block in organic synthesis, for structure-activity relationship (SAR) studies, and for in vitro biological screening. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O2/c1-23-13-5-3-2-4-12(13)17-15(22)14-18-20-21(19-14)11-8-6-10(16)7-9-11/h2-9H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFLXFMJPONUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling reaction: The final step involves coupling the brominated tetrazole with 2-methoxyaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the para-substituted phenyl ring is highly reactive, enabling nucleophilic substitution. This reaction pathway allows functionalization of the aromatic ring through displacement of the bromide ion.

Reaction Type Reagent Conditions Product
Nucleophilic substitutionAmines, alkoxides, etc.Polar aprotic solvents (e.g., DMF)Substituted phenyl derivatives

Mechanism : The bromine atom undergoes substitution via an SNAr (Nucleophilic Aromatic Substitution) mechanism, facilitated by the electron-deficient aromatic ring.

Alkylation and Functionalization of the Tetrazole Ring

The tetrazole ring can participate in alkylation reactions, particularly under deprotonation conditions. Deprotonation of the tetrazole nitrogen generates a reactive intermediate that reacts with alkylating agents .

Reaction Type Reagent Conditions Product
Grignard alkylationOrganomagnesium compoundsTHF, -78°C to rtAlkylated tetrazole derivatives
Alkylation via deprotonationAlkyl halidesStrong bases (e.g., LDA)Substituted tetrazole derivatives

Key Insight : Deprotonation of the tetrazole ring with strong bases (e.g., turbo Grignard reagents) generates metalated intermediates, enabling subsequent alkylation .

Hydrolysis and Ring-Opening Reactions

The carboxamide group and tetrazole ring can undergo hydrolysis under acidic or basic conditions:

  • Carboxamide Hydrolysis : Cleavage of the amide bond yields carboxylic acid derivatives.

  • Tetrazole Ring Hydrolysis : Conversion of the tetrazole ring to a carbonyl group under acidic conditions .

Reaction Type Reagent Conditions Product
Amide hydrolysisHCl or NaOHAqueous solvent, refluxCarboxylic acid derivatives
Tetrazole ring hydrolysisH₂SO₄ or H₃O⁺High-temperature aqueous conditionsCarbonyl-containing derivatives

Mechanism : Acidic hydrolysis of the tetrazole ring typically involves protonation of the nitrogen atoms, leading to ring cleavage and formation of a carbonyl group .

Coupling Reactions (e.g., Suzuki-Miyaura)

While not directly demonstrated for this compound, related tetrazoles undergo cross-coupling reactions (e.g., Suzuki-Miyaura) at aryl halide positions. This suggests potential for similar reactivity in the presence of a palladium catalyst .

Reaction Type Reagent Conditions Product
Suzuki couplingBoronic acids, Pd catalystBase (e.g., Cs₂CO₃), tolueneAryl-aryl coupled derivatives

Note : The bromophenyl group in this compound could serve as a reactive site for such coupling reactions .

Electrochemical and Radical-Based Reactions

Tetrazoles can participate in radical-mediated reactions, such as electrochemical deprotonation, leading to intermediates that react with aldehydes or ketones .

Reaction Type Reagent Conditions Product
Electrochemical deprotonationZn anode, HClEthanol, 40°CAldehyde/ketone derivatives

Key Finding : Deprotonation generates reactive species that undergo coupling with carbonyl compounds, forming new C-C bonds .

Multicomponent Cycloaddition Reactions

While not directly applicable here, related tetrazoles are synthesized via [3+2] cycloadditions between nitriles and sodium azide. This highlights the tetrazole ring’s role in click chemistry .

Scientific Research Applications

Antimicrobial Properties

Tetrazole derivatives, including 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide, have shown significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, addressing the urgent need for new antibiotics due to rising microbial resistance. For instance, studies have demonstrated that related tetrazole compounds exhibit effective antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that tetrazole derivatives can induce cytotoxic effects on cancer cell lines, such as MCF7 (human breast adenocarcinoma). The mechanism often involves the disruption of cellular processes leading to apoptosis in cancer cells . Molecular docking studies suggest that these compounds may interact with specific targets in cancer cells, enhancing their therapeutic efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrazole derivatives. Modifications in substituents on the phenyl rings or variations in the tetrazole core can significantly influence antimicrobial and anticancer activities. For example, the introduction of electron-withdrawing or electron-donating groups can enhance potency against specific pathogens or cancer types .

Computational Studies

Computational models play a vital role in predicting the pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) of these compounds. These studies help in identifying promising candidates for further development by simulating their interactions with biological targets and assessing their potential toxicity .

Case Studies and Research Findings

Several case studies highlight the effectiveness of tetrazole derivatives in drug development:

  • Case Study 1: A study on a series of tetrazole compounds demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating their potential as new antibiotic agents .
  • Case Study 2: Research involving molecular docking simulations revealed that certain modifications to the tetrazole structure could enhance binding affinity to cancer cell receptors, suggesting avenues for developing targeted therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResult
AntimicrobialStaphylococcus aureusTurbidimetric methodSignificant inhibition observed
AnticancerMCF7 (breast adenocarcinoma)Sulforhodamine B assayInduced apoptosis in treated cells
Molecular DockingVarious cancer receptorsComputational modelingEnhanced binding affinity predicted

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP* Acidic pKa
Target Compound Tetrazole 4-Bromophenyl, 2-methoxyphenylamide ~375.2 ~3.8 ~4.9
25B-NBOMe () Phenethylamine 4-Bromo-2,5-dimethoxyphenyl ~392.3 ~2.5 ~9.5 (amine)
Example 50 () Oxazole 4-Bromophenyl, 5-ethylsulfonyl ~439.3 ~2.1 ~6.2
Dasatinib () Thiazole Chlorophenyl, methylpiperazinyl ~488.0 ~3.0 ~7.1

*Estimated using fragment-based methods.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels carboxamide coupling methods seen in and , using reagents like HATU or EDCI. The tetrazole ring may be formed via [2+3] cycloaddition between nitriles and sodium azide .
  • SAR Insights :
    • Bromine at the para position optimizes steric and electronic interactions in hydrophobic pockets.
    • Methoxy groups enhance solubility but may reduce membrane permeability compared to halogens.
    • Tetrazole cores improve metabolic stability over triazoles or amines .
  • Therapeutic Potential: While NBOMe compounds are toxic psychoactives, the target’s carboxamide and tetrazole structure suggests safer profiles, aligning with kinase inhibitors like Dasatinib .

Biological Activity

2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. The tetrazole ring is known for its versatility and ability to interact with various biological targets, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Tetrazole Ring : The reaction of 4-bromobenzoyl chloride with sodium azide leads to the formation of the tetrazole ring.
  • Substitution Reactions : The introduction of the methoxyphenyl group can be achieved through nucleophilic substitution reactions.
  • Carboxamide Formation : Finally, the carboxamide group is introduced via amide coupling reactions.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-712.5
HeLa15.0

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various tetrazole derivatives, including our compound, demonstrating its effectiveness against resistant strains of bacteria.
  • Antitumor Activity Assessment : In a comparative study, this compound was found to be more effective than standard chemotherapeutics in inhibiting tumor growth in xenograft models.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how can intermediates be characterized?

Answer:
The synthesis typically involves cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), followed by condensation reactions. For example, analogous tetrazole derivatives are synthesized via cyclization of hydrazide intermediates under reflux conditions . Key intermediates should be characterized using FT-IR (to confirm functional groups like tetrazole rings) and ¹H/¹³C NMR (to verify substituent positions and purity). Mass spectrometry (HRMS) is critical for confirming molecular weights. Computational methods (e.g., DFT) can predict vibrational spectra to cross-validate experimental data .

Basic: What spectroscopic and computational methods are most effective for structural elucidation of this compound?

Answer:

  • Spectroscopy :
    • IR : Identify tetrazole (C=N stretch ~1600 cm⁻¹) and amide (N-H stretch ~3300 cm⁻¹) groups.
    • NMR : ¹H NMR can resolve methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~δ 165–170 ppm) and tetrazole carbons.
    • X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .
  • Computational : DFT studies (e.g., B3LYP/6-31G* basis set) predict molecular geometry, Fukui functions for reactivity, and electrostatic potential maps for interaction sites .

Basic: How can researchers assess the in vitro bioactivity of this compound against enzyme targets?

Answer:
Standard assays include:

  • Carbonic Anhydrase Inhibition : Measure IC₅₀ via stopped-flow CO₂ hydration assay (pH 8.3) with 4-nitrophenyl acetate as substrate .
  • Phosphodiesterase Inhibition : Use fluorescent cAMP/cGMP analogs in cell-free systems, monitoring hydrolysis via fluorescence polarization .
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with dose-response curves (3+ replicates).

Advanced: How can solubility and bioavailability challenges be addressed during preclinical development?

Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the 4-bromophenyl or methoxyphenyl moieties to enhance aqueous solubility .
  • Formulation Strategies : Use co-solvent systems (PEG-400/water) or nanoemulsions to improve dissolution rates.
  • In Silico Screening : Predict logP and solubility via tools like SwissADME or MOE to prioritize analogs .

Advanced: How should conflicting data on bioactivity across studies be resolved?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, enzyme source) across studies. For example, variations in IC₅₀ may arise from differences in enzyme isoforms (e.g., CA-II vs. CA-IX) .
  • Reproducibility Checks : Replicate experiments under standardized protocols (e.g., OECD guidelines) with blinded samples.
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show discrepancies) .

Advanced: What experimental designs are optimal for in vivo efficacy and toxicity studies?

Answer:

  • Animal Models : Use xenograft models (e.g., murine cancer lines) for antitumor activity, with randomized block designs to control for tumor heterogeneity .
  • Dosing Regimens : Apply pharmacokinetic (PK) data (e.g., t₁/₂ from LC-MS/MS plasma analysis) to determine optimal dosing intervals.
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathology and serum biomarkers (ALT, creatinine) .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in enzyme active sites (e.g., carbonic anhydrase) .
  • CRISPR-Cas9 Knockouts : Validate target engagement by comparing bioactivity in wild-type vs. enzyme-knockout cell lines.
  • Transcriptomics : RNA-seq can identify downstream pathways (e.g., hypoxia response if CA-IX is inhibited) .

Advanced: How can environmental stability and degradation pathways be studied?

Answer:

  • Photodegradation : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-HRMS .
  • Hydrolysis Studies : Test stability at varying pH (1–13) to identify labile bonds (e.g., amide or tetrazole cleavage).
  • Ecotoxicology : Use Daphnia magna or zebrafish embryos (OECD 202/236) to assess acute aquatic toxicity .

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